Psb-CB5

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

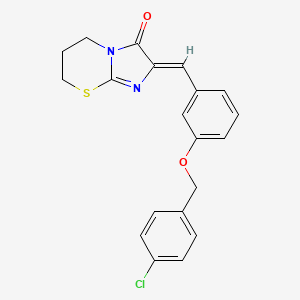

(2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S/c21-16-7-5-14(6-8-16)13-25-17-4-1-3-15(11-17)12-18-19(24)23-9-2-10-26-20(23)22-18/h1,3-8,11-12H,2,9-10,13H2/b18-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBQRMOGMULGPP-PDGQHHTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N=C2SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/N=C2SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031964 |

Source

|

| Record name | CID-85469571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627710-30-8 |

Source

|

| Record name | PSB-CB5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CID-85469571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSB-CB5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75Q5Q6F7LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Psb-CB5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Psb-CB5, a potent and selective antagonist of the G protein-coupled receptor 18 (GPR18). This document collates key quantitative data, details experimental protocols for studying this compound's effects, and provides visual representations of its interaction with the GPR18 signaling pathway.

Core Mechanism of Action: Selective GPR18 Antagonism

This compound functions as a selective antagonist of GPR18, a receptor that has been implicated in a variety of physiological processes, including immune response, cardiovascular regulation, and metabolic control.[1][2] As an antagonist, this compound binds to the GPR18 receptor and blocks the binding and subsequent signaling of GPR18 agonists, such as the endogenous ligand N-arachidonylglycine (NAGly) and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC).[3][4] This blockade of agonist-induced signaling is the fundamental mechanism through which this compound exerts its pharmacological effects.

The selectivity of this compound for GPR18 over other related receptors, such as the cannabinoid receptors CB1 and CB2, and the G protein-coupled receptor 55 (GPR55), makes it a valuable tool for elucidating the specific physiological and pathological roles of GPR18.[5]

Quantitative Data: Potency and Selectivity of this compound

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 279 nM | β-arrestin recruitment assay (inhibition of THC-induced GPR18 activation) |

Table 1: Potency of this compound at the GPR18 Receptor.

| Receptor | Selectivity Fold vs. GPR18 | Reference |

| CB1 | >36-fold | |

| CB2 | 14-fold | |

| GPR55 | >36-fold |

Table 2: Selectivity Profile of this compound.

GPR18 Signaling Pathways and this compound Intervention

GPR18 is known to couple to inhibitory G proteins (Gαi/o) and G proteins of the Gq family (Gαq/11). Upon agonist binding, these G proteins dissociate and activate downstream effector molecules, leading to a cellular response. This compound, by blocking agonist binding, prevents the initiation of these signaling cascades. Additionally, agonist binding to GPR18 can trigger the recruitment of β-arrestin, a process that is also inhibited by this compound.

Caption: GPR18 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

β-Arrestin Recruitment Assay

This assay is used to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced β-arrestin recruitment to the GPR18 receptor.

Materials:

-

CHO-K1 cells stably co-expressing human GPR18 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay).

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin, and streptomycin).

-

GPR18 agonist (e.g., THC).

-

This compound.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Detection reagent for the enzyme complementation system.

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Protocol:

-

Cell Plating: Seed the GPR18-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and the GPR18 agonist in assay buffer.

-

Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the GPR18 agonist (typically the EC80 concentration) to the wells containing this compound and incubate for 90 minutes at 37°C.

-

Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to generate an inhibition curve and calculate the IC50 value.

References

- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. PSB CB5 | Other Cannabinoids | Tocris Bioscience [tocris.com]

The Function of GPR18: An In-depth Technical Guide

G Protein-Coupled Receptor 18 (GPR18), an orphan receptor with emerging therapeutic potential, is a member of the Class A family of GPCRs. Initially identified in 1997, GPR18 has garnered significant attention for its role in a multitude of physiological and pathological processes, including immune modulation, pain perception, metabolism, and cancer progression.[1][2][3] This guide provides a comprehensive overview of the core functions of GPR18, its ligands, signaling pathways, and its implications in health and disease, tailored for researchers, scientists, and drug development professionals.

Ligands of GPR18

GPR18 is activated by a range of endogenous and synthetic ligands, many of which also interact with the endocannabinoid system.[1][4] The receptor's pharmacology is complex, with ligands exhibiting varying degrees of selectivity and, in some cases, biased agonism.

Endogenous Ligands

Two primary endogenous ligands have been proposed for GPR18:

-

N-arachidonoyl glycine (NAGly): A metabolite of the endocannabinoid anandamide, NAGly was one of the first identified endogenous agonists for GPR18. It has been shown to induce a variety of cellular responses through GPR18 activation, including microglial cell migration and apoptosis in macrophages.

-

Resolvin D2 (RvD2): An endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), RvD2 plays a crucial role in the resolution of inflammation. It activates GPR18 to promote macrophage phagocytosis and reduce neutrophil infiltration, highlighting the receptor's role in anti-inflammatory processes.

Phytocannabinoids and Synthetic Ligands

Several phytocannabinoids and synthetic compounds have been identified as GPR18 modulators:

-

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC): The primary psychoactive component of cannabis, Δ⁹-THC is a potent agonist at GPR18, even more so than at the classical cannabinoid receptors CB₁ and CB₂.

-

Abnormal Cannabidiol (Abn-CBD): A synthetic regioisomer of cannabidiol, Abn-CBD acts as an agonist at GPR18.

-

O-1602: A synthetic cannabidiol derivative that acts as an agonist at GPR18.

-

O-1918: Initially described as an antagonist, O-1918 has been shown to exhibit biased agonism, acting as an agonist in some assays (e.g., calcium mobilization) while antagonizing other pathways.

-

PSB-KK-1415 and PSB-KD107: These are examples of novel synthetic agonists for GPR18.

Tissue Distribution and Expression

GPR18 is widely expressed throughout the body, with particularly high levels observed in immune cells and tissues. Its expression profile aligns with its diverse physiological functions.

| Tissue/Cell Type | Expression Level | Reference |

| Spleen | High | |

| Thymus | High | |

| Peripheral Blood Leukocytes | High | |

| Lymph Nodes | High | |

| Testis | High | |

| Cerebellum | High | |

| Lung | High | |

| Pulmonary Arteries | Higher than Bronchioles | |

| Immune Cells (Microglia, Neutrophils, Macrophages) | Expressed | |

| Skeletal Muscle | Expressed | |

| Heart | Expressed |

Signaling Pathways

GPR18 couples to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. The specific pathway activated can be ligand-dependent, a phenomenon known as biased agonism. The receptor has been shown to signal through Gαi/o, Gαq/11, and Gαs proteins.

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by GPR18 agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also implicated in the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade. Pertussis toxin (PTX), an inhibitor of Gαi/o signaling, has been shown to attenuate GPR18-mediated effects such as cell migration and ERK phosphorylation.

Gαq/11-Mediated Signaling

Coupling of GPR18 to Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

References

- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NAGly receptor - Wikipedia [en.wikipedia.org]

The Discovery and Development of Psb-CB5: A Selective GPR18 Antagonist

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Psb-CB5 has emerged as a critical pharmacological tool in the study of G protein-coupled receptor 18 (GPR18), a receptor implicated in a range of physiological processes from immune response to intraocular pressure regulation. This document provides a comprehensive technical overview of the discovery, development, and experimental characterization of this compound. It details the methodologies of key assays, summarizes quantitative data, and visualizes the intricate signaling pathways associated with GPR18 modulation. This guide is intended to serve as a vital resource for researchers engaged in the exploration of GPR18-targeted therapeutics.

Introduction

G protein-coupled receptor 18 (GPR18) was initially identified as an orphan receptor with limited understanding of its endogenous ligands and physiological functions. Its sequence homology to cannabinoid receptors sparked interest in its potential role within the endocannabinoid system. The discovery of N-arachidonoyl glycine (NAGly) as a putative endogenous agonist for GPR18 further solidified its position as a receptor of interest for therapeutic intervention. However, the lack of selective antagonists hindered the precise elucidation of its signaling pathways and physiological roles. The development of this compound marked a significant breakthrough, providing the scientific community with the first selective antagonist for GPR18.[1] This has paved the way for more detailed investigations into the receptor's function and its potential as a drug target.

Discovery of this compound

The discovery of this compound was the result of a focused screening effort to identify selective ligands for GPR18. The primary assay utilized in its discovery was the β-arrestin recruitment assay, a robust method for detecting ligand-induced receptor activation and subsequent intracellular signaling.

Experimental Protocol: β-Arrestin Recruitment Assay

The PathHunter® β-arrestin recruitment assay is a common method for this type of screening.[2][3] This assay is based on enzyme fragment complementation. Cells are engineered to express the target receptor (GPR18) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forming an active enzyme that generates a chemiluminescent signal. Antagonists are identified by their ability to inhibit the agonist-induced signal.

Detailed Protocol:

-

Cell Culture and Plating:

-

CHO-K1 cells stably co-expressing human GPR18 tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase are cultured in F-12 medium supplemented with 10% FBS, penicillin, streptomycin, and geneticin.

-

Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 to 20,000 cells per well.[4]

-

Plates are incubated overnight at 37°C in a 5% CO2 incubator.[2]

-

-

Compound Preparation and Addition:

-

This compound and a known GPR18 agonist (e.g., N-arachidonoyl glycine or Δ9-THC) are serially diluted in assay buffer.

-

For antagonist screening, cells are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Following pre-incubation with the antagonist, the GPR18 agonist is added at a concentration that elicits a submaximal response (EC80).

-

The plates are then incubated for 90 minutes at 37°C.

-

-

Signal Detection:

-

The detection reagent, containing the chemiluminescent substrate, is added to each well.

-

After a 60-minute incubation at room temperature in the dark, the chemiluminescent signal is measured using a luminometer.

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as a percentage of the agonist-induced signal.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined by non-linear regression analysis.

-

Chemical Properties and Synthesis of this compound

This compound, with the IUPAC name (2Z)-2-[[3-[(4-Chlorophenyl)methoxy]phenyl]methylene]-6,7-dihydro-5H-imidazo[2,1-b]\thiazin-3(2H)-one, is a small molecule with a molecular weight of 384.88 g/mol and a chemical formula of C20H17ClN2O2S.

Synthetic Route Overview

The synthesis of this compound and its analogs generally involves a multi-step process. While a detailed, step-by-step protocol is proprietary to its developers, the general synthetic strategy can be inferred from related publications on similar scaffolds. The core structure is typically assembled through a series of condensation and cyclization reactions. A plausible, though not definitively published, synthetic approach is outlined below.

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

In Vitro and In Vivo Characterization

This compound has been extensively characterized through a variety of in vitro and in vivo studies to determine its potency, selectivity, and pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 279 nM | Human GPR18 | β-arrestin recruitment | |

| Selectivity | >36-fold | Human CB1 | Radioligand binding | |

| Selectivity | 14-fold | Human CB2 | Radioligand binding | |

| Selectivity | >36-fold | Human GPR55 | Not specified |

Table 2: In Vivo Effects of this compound in Rodent Models

| Species | Dose Range | Administration Route | Observed Effect | Key Finding |

| Mice | 1-30 mg/kg | Intraperitoneal | Reduced locomotor activity | Significant reduction at 3 and 30 mg/kg |

| Mice | 1-10 mg/kg | Intraperitoneal | Attenuated food intake | Significant reduction at 3 and 10 mg/kg |

Experimental Protocols for In Vivo Studies

The open-field test is a standard method to assess general locomotor activity and exploratory behavior in rodents.

Detailed Protocol:

-

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena is equipped with an overhead video camera connected to a tracking software.

-

Animal Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 1% Tween 80 in saline) and administered intraperitoneally at the desired doses. Control animals receive the vehicle alone.

-

Test Procedure:

-

30 minutes after injection, each mouse is individually placed in the center of the open-field arena.

-

The animal's activity is recorded for a set period, typically 10-20 minutes.

-

The arena is cleaned with 70% ethanol between each trial to eliminate olfactory cues.

-

-

Data Analysis: The tracking software analyzes various parameters, including:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (a measure of exploratory behavior)

-

Statistical analysis (e.g., ANOVA) is used to compare the different treatment groups.

-

The measurement of food and water consumption is crucial for evaluating the effects of a compound on appetite and metabolism.

Detailed Protocol:

-

Animal Housing: Rats are individually housed in cages that allow for the precise measurement of food and water intake.

-

Acclimation: Animals are acclimated to the housing conditions and handling for several days before the experiment.

-

Drug Administration: this compound is administered via the desired route (e.g., intraperitoneal injection).

-

Measurement:

-

Pre-weighed food hoppers and water bottles are provided to the animals.

-

Food and water consumption is measured at regular intervals (e.g., 2, 4, and 24 hours) after drug administration by weighing the remaining food and water. Spillage is collected and accounted for.

-

Body weight of the animals is also monitored daily.

-

-

Data Analysis: The cumulative food and water intake for each animal is calculated and compared between the treatment and control groups using appropriate statistical methods.

GPR18 Signaling Pathways

GPR18 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. This compound, as a GPR18 antagonist, is expected to block these signaling events.

GPR18 has been shown to couple to Gαi/o, Gαq/11, and Gαs proteins.

-

Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq/11 Pathway: The Gαq/11 pathway activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

-

Gαs Pathway: Coupling to Gαs stimulates adenylyl cyclase activity, leading to an increase in cAMP production.

GPR18 Signaling and the eNOS-NO-cGMP Pathway:

There is evidence suggesting a link between GPR18 activation and the endothelial nitric oxide synthase (eNOS) - nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) pathway. Activation of GPR18 may lead to increased eNOS activity, NO production, and subsequent activation of soluble guanylate cyclase (sGC) to produce cGMP, which plays a role in vasodilation.

Visualization of GPR18 Signaling

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of GPR18 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 18 (GPR18) is emerging as a critical regulator of the inflammatory cascade, with a particularly prominent role in the resolution of inflammation. Initially identified as an orphan receptor, GPR18 is now recognized as a key receptor for the specialized pro-resolving mediator (SPM) Resolvin D2 (RvD2) and the endocannabinoid metabolite N-arachidonoyl glycine (NAGly). Its expression on various immune cells, including macrophages, microglia, neutrophils, and lymphocytes, positions it as a central node in modulating immune cell function. Activation of GPR18 signaling pathways, which involve Gαi/o and Gαq proteins, cyclic AMP (cAMP), mitogen-activated protein kinases (MAPK), and STAT3, orchestrates a shift from a pro-inflammatory to a pro-resolving and anti-inflammatory state. This guide provides a comprehensive technical overview of the current understanding of GPR18's role in inflammation, detailing its signaling mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling networks.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated or chronic inflammation underpins a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cardiovascular diseases. The resolution of inflammation is an active, highly regulated process, and its failure can lead to persistent inflammation and tissue damage. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation.

GPR18 has been identified as a crucial receptor for the SPM Resolvin D2 (RvD2), positioning it as a key player in the resolution phase of inflammation.[1][2] Furthermore, the endocannabinoid-related molecule N-arachidonoyl glycine (NAGly) also activates GPR18, linking this receptor to the broader endocannabinoid system's immunomodulatory functions.[2] GPR18 is expressed in a variety of immune cells, where its activation triggers signaling cascades that promote anti-inflammatory and pro-resolving functions, such as enhancing macrophage efferocytosis (the clearance of apoptotic cells), reducing the production of pro-inflammatory cytokines, and modulating immune cell migration.[2][3] This technical guide will delve into the molecular mechanisms of GPR18 signaling in the inflammatory response, present quantitative data from key studies, provide detailed experimental protocols, and offer visual representations of the signaling pathways involved.

GPR18 Signaling in the Inflammatory Response

GPR18 is a class A G-protein-coupled receptor (GPCR). Upon activation by its ligands, primarily RvD2 and NAGly, GPR18 initiates intracellular signaling cascades through the coupling of heterotrimeric G proteins, predominantly Gαi/o and Gαq.

Key Signaling Pathways:

-

Gαi/o Pathway: The coupling of GPR18 to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of ERK1/2, p38, and to a lesser extent, JNK. Activation of the Gαi/o pathway is sensitive to pertussis toxin (PTX).

-

Gαq Pathway: GPR18 activation can also proceed through Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

-

STAT3 Pathway: A crucial downstream effector of GPR18 signaling in macrophages is the Signal Transducer and Activator of Transcription 3 (STAT3). The interaction between RvD2 and GPR18 on macrophages leads to the phosphorylation of STAT3, which is critical for promoting macrophage phagocytosis and the resolution of inflammation.

-

Akt Pathway: In some cell types, such as myoblasts, GPR18 activation by RvD2 has been shown to induce the phosphorylation of Akt, a key regulator of cell survival and proliferation.

These signaling pathways ultimately orchestrate the pro-resolving and anti-inflammatory functions of GPR18.

Quantitative Data on GPR18 Function in Inflammation

The following tables summarize key quantitative findings from studies investigating the role of GPR18 in the inflammatory response.

Table 1: In Vitro Effects of GPR18 Ligands

| Ligand | Cell Type | Assay | Parameter | Result | Citation(s) |

| Resolvin D2 (RvD2) | CHO cells overexpressing human GPR18 | β-arrestin recruitment | EC50 | 2.0 x 10⁻¹³ M | |

| Resolvin D2 (RvD2) | Human Macrophages | Phagocytosis of E. coli | % Increase | Dose-dependent increase | |

| Resolvin D2 (RvD2) | Human Macrophages | Efferocytosis of apoptotic PMNs | % Increase | Dose-dependent increase | |

| N-arachidonoyl glycine (NAGly) | GPR18-transfected CHO cells | cAMP inhibition | IC50 | 20 ± 8 nM | |

| N-arachidonoyl glycine (NAGly) | BV-2 microglia | Cell Migration | Effective Concentration | Sub-nanomolar | |

| N-arachidonoyl glycine (NAGly) | HEK293-GPR18 cells | Calcium Mobilization | Agonist | Induces Ca²⁺ mobilization | |

| N-arachidonoyl glycine (NAGly) | Primary human CD4+ T cells | Cytokine Release (IFNγ and IL-17) | % Reduction | Significant decrease with 10 µM NAGly |

Table 2: In Vivo Effects of GPR18 Modulation in Inflammatory Models

| Model | Treatment | Parameter | Result | Citation(s) |

| E. coli-induced Peritonitis (Mouse) | Resolvin D2 (RvD2) | PMN numbers in peritoneal exudate | Reduced | |

| E. coli-induced Peritonitis (Mouse) | Resolvin D2 (RvD2) | Macrophage efferocytosis | Increased | |

| E. coli-induced Peritonitis (Mouse) | Resolvin D2 (RvD2) | E. coli colonies in peritoneal exudate | Lowered counts | |

| Polymicrobial Sepsis (Mouse) | Resolvin D2 (RvD2) | Survival | Increased | |

| Abdominal Aortic Aneurysm (Mouse) | Resolvin D2 (RvD2) | Pro-inflammatory cytokine production | Attenuated | |

| Abdominal Aortic Aneurysm (Mouse) | Resolvin D2 (RvD2) | Immune cell infiltration | Attenuated | |

| Abdominal Aortic Aneurysm (Mouse) | Resolvin D2 (RvD2) | TGF-β2 and IL-10 expression | Increased | |

| Duchenne Muscular Dystrophy (mdx mouse) | GPR18 agonist (PSB-KD107) | Total macrophage density in muscle | Decreased by ~35% | |

| Duchenne Muscular Dystrophy (mdx mouse) | GPR18 agonist (PSB-KD107) | Proportion of anti-inflammatory (CD206+) macrophages | Increased by 2.9-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of GPR18.

GPR18-Mediated Chemotaxis Assay (Boyden Chamber)

This protocol is adapted for studying the migration of immune cells, such as BV-2 microglia, in response to GPR18 ligands.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for microglia)

-

BV-2 microglial cells

-

Cell culture medium (e.g., DMEM) with and without serum

-

GPR18 agonist (e.g., NAGly) and antagonist (e.g., O-1918)

-

Chemoattractant (positive control, e.g., ATP)

-

Calcein-AM or similar fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture BV-2 cells to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium for 16-18 hours.

-

Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions.

-

Loading Chemoattractants: To the lower wells of the chamber, add:

-

Serum-free medium (negative control)

-

Chemoattractant (positive control)

-

GPR18 agonist at various concentrations

-

GPR18 agonist + antagonist (to confirm specificity)

-

-

Cell Seeding: Harvest the serum-starved BV-2 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Add the cell suspension to the upper chamber of each well.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a duration determined by the cell type's migration speed (e.g., 4-6 hours for BV-2 cells).

-

Cell Staining and Quantification:

-

After incubation, carefully remove the upper chamber.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI or crystal violet).

-

Alternatively, for a fluorescence-based assay, pre-label the cells with Calcein-AM before seeding. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis: Quantify the number of migrated cells per field of view (for manual counting) or the relative fluorescence units. Compare the migration in response to the GPR18 agonist with the negative and positive controls.

GPR18-Mediated Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to GPR18 activation, typically in a cell line overexpressing GPR18, such as HEK293 cells.

Materials:

-

HEK293 cells stably transfected with human GPR18

-

Cell culture medium (e.g., DMEM)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

GPR18 agonist (e.g., NAGly or RvD2)

-

Fluorescence plate reader with an injection module or a fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Plating: Seed the HEK293-GPR18 cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate in the dark at room temperature for 45-60 minutes to allow for dye uptake and de-esterification.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's injector, add the GPR18 agonist at the desired concentration to the wells.

-

Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths following excitation at two different wavelengths. For single-wavelength dyes like Fluo-4, record the emission at the appropriate wavelength.

-

-

Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence intensities over time. The peak increase in fluorescence after agonist addition represents the calcium mobilization response.

Visualizing GPR18 Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of GPR18 and a typical experimental workflow for studying its function.

Caption: GPR18 Signaling Pathways in Inflammation.

Caption: Workflow for a GPR18-mediated chemotaxis assay.

Conclusion and Future Directions

GPR18 has unequivocally emerged as a significant player in the regulation of the inflammatory response, with a strong inclination towards promoting its resolution. The activation of GPR18 by its endogenous ligands, Resolvin D2 and N-arachidonoyl glycine, initiates a cascade of intracellular events that collectively dampen pro-inflammatory signaling and enhance pro-resolving functions in immune cells. The quantitative data and experimental evidence amassed to date strongly support the therapeutic potential of targeting GPR18 for a variety of inflammatory conditions.

For drug development professionals, GPR18 represents a promising target for the development of novel anti-inflammatory and pro-resolving therapeutics. The development of selective GPR18 agonists could offer a new strategy to actively promote the resolution of inflammation, a departure from traditional anti-inflammatory drugs that primarily block pro-inflammatory pathways.

Future research should focus on several key areas:

-

Ligand Specificity and Biased Agonism: A deeper understanding of how different ligands can bias GPR18 signaling towards specific downstream pathways will be crucial for developing targeted therapies with improved efficacy and reduced side effects.

-

In Vivo Validation: While preclinical in vivo data is promising, further studies in more complex and chronic disease models are needed to fully validate the therapeutic potential of GPR18 modulation.

-

Translational Studies: Investigating the expression and function of GPR18 in human inflammatory diseases will be essential to translate the findings from preclinical models to the clinic.

References

Psb-CB5: A Selective GPR18 Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging ties to the endocannabinoid system, has garnered significant interest as a potential therapeutic target for a range of physiological processes, including immune modulation, intraocular pressure regulation, and cellular migration.[1][2][3] The discovery and characterization of selective ligands for GPR18 are paramount to delineating its functional roles and validating its therapeutic potential. Psb-CB5 has emerged as a pioneering pharmacological tool, being the first identified selective antagonist for GPR18.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and its utility as a research tool.

Core Data Presentation: Pharmacological Profile of this compound

The pharmacological activity of this compound has been primarily characterized through functional assays, with a focus on its antagonist potency at the human GPR18 receptor and its selectivity against related cannabinoid receptors (CB1 and CB2) and the orphan receptor GPR55.

| Compound | Target | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |

| This compound | human GPR18 | β-arrestin recruitment | Δ⁹-THC | CHO-K1 | 279 |

Table 1: Antagonist Potency of this compound at GPR18. This table summarizes the in vitro antagonist potency of this compound at the human GPR18 receptor. The IC50 value was determined in a β-arrestin recruitment assay using CHO-K1 cells stably expressing the human GPR18 receptor, with Δ⁹-tetrahydrocannabinol (THC) as the agonist.

| Compound | Receptor | Assay Type | Value (nM) | Selectivity Fold (vs. GPR18) | Reference |

| This compound | human CB1 | Radioligand Binding | >10,000 (Ki) | >36 | |

| human CB2 | Radioligand Binding | 4,000 (Ki) | 14 | ||

| human GPR55 | β-arrestin recruitment | >10,000 (IC50) | >36 |

Table 2: Selectivity Profile of this compound. This table details the selectivity of this compound against other relevant G protein-coupled receptors. The selectivity was determined by comparing the potency of this compound at GPR18 with its activity at human CB1, CB2, and GPR55 receptors. Ki values for CB1 and CB2 receptors were determined in radioligand binding assays, while the IC50 for GPR55 was determined in a β-arrestin recruitment assay.

GPR18 Signaling and Mechanism of this compound Antagonism

GPR18 is known to couple to Gαi/o and Gαq/11 proteins, leading to downstream signaling cascades that include the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. The endogenous agonist for GPR18 is N-arachidonoyl glycine (NAGly). This compound exerts its antagonist effect by binding to the GPR18 receptor and preventing its activation by agonists like NAGly or synthetic agonists such as Δ⁹-THC. This blockade inhibits the subsequent downstream signaling events.

Experimental Protocols

The characterization of this compound as a selective GPR18 antagonist involved several key in vitro assays. The detailed methodologies for these experiments are crucial for the replication and validation of the findings.

β-Arrestin Recruitment Assay (for GPR18 and GPR55)

This functional assay measures the recruitment of β-arrestin to the activated GPCR, a hallmark of receptor activation and subsequent desensitization. The PathHunter® β-arrestin assay from DiscoveRx is a commonly employed platform for this purpose.

Objective: To determine the antagonist potency (IC50) of this compound at the human GPR18 and GPR55 receptors.

Materials:

-

Cell Lines: CHO-K1 cells stably co-expressing the human GPR18 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. A similar cell line expressing human GPR55 is used for selectivity testing.

-

Agonist: Δ⁹-tetrahydrocannabinol (THC) for GPR18 or an appropriate agonist for GPR55.

-

Test Compound: this compound.

-

Reagents: PathHunter® detection reagents (including substrate for β-galactosidase).

-

Equipment: 384-well microplates, incubator, and a chemiluminescence plate reader.

Methodology:

-

Cell Plating: Seed the CHO-K1 cells expressing the receptor of interest into 384-well microplates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Antagonist Incubation: Add the diluted this compound to the cell plates and incubate for a predetermined period (e.g., 30 minutes) to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 concentration of THC for GPR18) to the wells containing the test compound and incubate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagents to the wells and incubate at room temperature for 60 minutes to allow for the enzymatic reaction to occur.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay (for CB1 and CB2 Receptors)

This assay is used to determine the binding affinity (Ki) of a test compound to a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing either the human CB1 or CB2 receptor.

-

Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., WIN55,212-2).

-

Test Compound: this compound.

-

Reagents: Assay buffer (e.g., Tris-HCl with BSA), scintillation cocktail.

-

Equipment: Glass fiber filters, cell harvester, scintillation counter.

Methodology:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]CP55,940) and varying concentrations of the test compound (this compound). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

-

Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

This compound stands as a critical tool for the pharmacological investigation of GPR18. Its demonstrated potency and, most importantly, its selectivity over other cannabinoid-related receptors, enable researchers to dissect the specific physiological and pathophysiological roles of GPR18 with greater precision. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of this compound and other future GPR18 modulators. The continued use of this compound in a variety of in vitro and in vivo models will undoubtedly contribute to a deeper understanding of GPR18 biology and its potential as a novel therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Chronic Activation of the Novel Endocannabinoid Receptor GPR18 on Myocardial Function and Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. This compound | C20H17ClN2O2S | CID 85469571 - PubChem [pubchem.ncbi.nlm.nih.gov]

GPR18 Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging significance, is gaining traction as a potential therapeutic target in a variety of physiological and pathological processes.[1][2] Initially identified in 1997, GPR18 shares low sequence homology with cannabinoid receptors but is increasingly recognized for its role within the endocannabinoid system and beyond.[1] This technical guide provides a comprehensive overview of the core signaling pathways of GPR18, its key ligands, and the experimental methodologies used to elucidate its function. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising receptor.

GPR18 is notably expressed in immune cells, including microglia, macrophages, and lymphocytes, as well as in the spleen, thymus, and peripheral blood leukocytes, suggesting a critical role in immunomodulation and inflammation.[1][3] Its involvement extends to processes such as cell migration, proliferation, and the resolution of inflammation.

Ligands of GPR18

GPR18 is activated by several endogenous and synthetic ligands. The primary endogenous agonists that have been identified are N-arachidonoyl glycine (NAGly) and Resolvin D2 (RvD2).

-

N-arachidonoyl glycine (NAGly): A metabolite of the endocannabinoid anandamide, NAGly was one of the first identified endogenous ligands for GPR18. It has been shown to stimulate various cellular responses through GPR18, including microglia migration and proliferation.

-

Resolvin D2 (RvD2): A specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), RvD2 plays a crucial role in the resolution of inflammation. Its interaction with GPR18 highlights the receptor's importance in anti-inflammatory and pro-resolving pathways.

In addition to these endogenous ligands, several cannabinoid compounds, such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), have also been shown to activate GPR18.

Core Signaling Pathways

GPR18 primarily signals through the Gαi/o and Gαq/11 families of G proteins, leading to the modulation of several downstream effector systems. There is also some evidence for its coupling to Gαs proteins. The activation of these pathways results in a cascade of intracellular events that mediate the diverse physiological functions of GPR18.

Gαi/o-Mediated Signaling

The coupling of GPR18 to Gαi/o proteins is a well-established signaling axis. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also implicated in the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).

Gαq/11-Mediated Signaling

GPR18 activation can also proceed through Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

Quantitative Data on GPR18 Signaling

The potency and efficacy of various ligands at GPR18 have been quantified in different cellular systems and assays. The following table summarizes key quantitative data.

| Ligand | Assay | Cell Line | Parameter | Value | Reference |

| NAGly | cAMP Inhibition | CHO-GPR18 | IC₅₀ | 20 ± 8 nM | |

| NAGly | Calcium Mobilization | HEK293/GPR18 | EC₅₀ | ~100 nM | |

| NAGly | ERK1/2 Phosphorylation | HEK293/GPR18 | EC₅₀ | ~50 nM | |

| Resolvin D2 | β-arrestin Recruitment | CHO-GPR18 | EC₅₀ | 2.0 x 10⁻¹³ M | |

| Δ⁹-THC | Calcium Mobilization | HEK293/GPR18 | EC₅₀ | ~300 nM | |

| Δ⁹-THC | β-arrestin Recruitment | CHO-K1 GPR18 | EC₅₀ | ~1 µM | |

| Δ⁹-THC | ERK1/2 Phosphorylation | HEK293/GPR18 | EC₅₀ | ~200 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GPR18 signaling. Below are outlines of key experimental protocols.

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR18 activation by a Gαi/o-coupled pathway.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing GPR18 (e.g., CHO or HEK293 cells) in a suitable multi-well plate and culture overnight.

-

Assay Buffer: On the day of the assay, replace the culture medium with an appropriate assay buffer.

-

Forskolin Stimulation: To measure the inhibitory effect of GPR18 activation, stimulate the cells with a known concentration of forskolin to induce cAMP production.

-

Ligand Addition: Add serial dilutions of the GPR18 agonist (e.g., NAGly) to the wells and incubate for a specified period (e.g., 30 minutes at room temperature).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Determine the IC₅₀ value of the agonist by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR18 coupled to Gαq/11 proteins.

Methodology:

-

Cell Culture: Plate GPR18-expressing cells (e.g., HEK293 cells) onto black-walled, clear-bottom multi-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye leakage, and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Ligand Addition and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of the GPR18 agonist. The fluorescence intensity is then monitored over time to measure the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC₅₀ of the agonist.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is particularly useful for studying Gαi/o-coupled receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing GPR18.

-

Assay Incubation: In a multi-well plate, incubate the cell membranes with the GPR18 agonist, GDP, and an assay buffer containing Mg²⁺.

-

Initiation of Binding: Initiate the binding reaction by adding [³⁵S]GTPγS and incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding. Construct dose-response curves to calculate the EC₅₀ and Emax values for the agonist.

Conclusion

GPR18 is a multifaceted receptor with significant implications in immunology, inflammation, and cellular regulation. Its signaling through Gαi/o and Gαq/11 pathways, activated by endogenous ligands like NAGly and RvD2, presents a compelling area for further research and therapeutic development. The experimental protocols detailed in this guide provide a framework for the robust investigation of GPR18 function. A thorough understanding of these signaling pathways and the methodologies to study them is paramount for unlocking the full therapeutic potential of targeting GPR18 in various disease states. As research continues, a more detailed picture of the intricate signaling networks governed by GPR18 will undoubtedly emerge, paving the way for novel therapeutic interventions.

References

- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR18 in microglia: implications for the CNS and endocannabinoid system signalling - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: GPR18 Expression in Human Tissues

An In-depth Technical Guide on the Expression of GPR18

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the tissue expression, signaling pathways, and experimental methodologies related to the G protein-coupled receptor 18 (GPR18). GPR18 is a class A orphan G protein-coupled receptor (GPCR) that has garnered significant interest due to its potential roles in immunomodulation, pain, metabolism, and cancer.[1] Although it shares low sequence homology with classical cannabinoid receptors, it is considered a putative cannabinoid receptor, responsive to ligands such as N-arachidonoyl glycine (NAGly) and the pro-resolving lipid mediator Resolvin D2 (RvD2).[1][2]

The expression of GPR18 varies significantly across different human tissues at both the mRNA and protein levels. It is most prominently found in tissues and cells associated with the immune system.[1][3] The following table summarizes the relative expression levels based on data compiled from various sources, including The Human Protein Atlas and transcriptomic studies.

| Tissue/Cell Type | mRNA Expression Level | Protein Expression Level | References |

| Immune System | |||

| Spleen | High | High | |

| Lymph Node | High | High | |

| Tonsil | High | High | |

| Bone Marrow | High | Detected | |

| Peripheral Blood Leukocytes | High | Detected | |

| - CD4+ & CD8+ T-cells | High | Detected | |

| - CD19+ B-cells | High | Detected | |

| - Monocytes | Low | Detected | |

| Thymus | High | Moderate | |

| Appendix | Detected | Detected | |

| Nervous System | |||

| Cerebellum | High | Detected | |

| Brainstem | Strong | Detected | |

| Hypothalamus | Strong | Not Specified | |

| Rostral Ventrolateral Medulla | Detected | Detected | |

| Hippocampus | No Expression | Not Specified | |

| Frontal Cortex | No Expression | Not Specified | |

| Reproductive System | |||

| Testis | High | High | |

| Spermatozoa | Detected | High (midpiece) | |

| Ovary | Moderate | Detected | |

| Endometrium | Detected | Detected | |

| Placenta | Detected | Detected | |

| Other Tissues | |||

| Lung | Moderate | Detected | |

| Pulmonary Arteries | High (relative to bronchioles) | Detected | |

| Small Intestine | Detected | Detected | |

| Colon | Low | Detected | |

| Heart | Not Specified | Detected | |

| Skeletal Muscle | No Expression | Detected | |

| Liver | No Expression | Not Detected | |

| Kidney | Low | Not Detected |

GPR18 Signaling Pathways

GPR18 activation initiates downstream signaling cascades primarily through coupling to Gαi/o and Gαq/11 proteins, while no significant coupling to Gαz or Gα15 has been observed. Some evidence also suggests potential coupling through Gαs. These pathways modulate cellular processes including migration, proliferation, and inflammatory responses.

Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, Gαq/11 activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Downstream of these initial events, GPR18 signaling has been shown to induce the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Experimental Protocols

The quantification and localization of GPR18 in tissues and cells are commonly achieved through a combination of molecular biology and immunology techniques. A typical workflow involves sample preparation followed by specific assays for mRNA or protein analysis.

Quantitative Real-Time PCR (qPCR) for GPR18 mRNA Expression

This protocol provides a method for quantifying GPR18 mRNA levels from tissue or cell samples.

A. RNA Extraction and cDNA Synthesis:

-

Homogenize tissue samples or lyse cells using a suitable lysis buffer (e.g., containing TRIzol).

-

Isolate total RNA according to the manufacturer's protocol (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking integrity on an agarose gel.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. The reaction is typically performed in a thermocycler.

-

Dilute the resulting cDNA with nuclease-free water to a working concentration (e.g., 20 ng/µl) for qPCR analysis.

B. qPCR Reaction:

-

Prepare the qPCR reaction mix in a 384-well optical plate. For each reaction (typically 10-20 µL final volume), combine:

-

SYBR Green PCR Master Mix (1X)

-

Forward and Reverse Primers for GPR18 (e.g., 150-300 nM each)

-

Template cDNA (e.g., 25 ng)

-

Nuclease-free water to the final volume

-

-

Include triplicate reactions for each sample and gene, as well as no-template controls (NTCs).

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR using a standard cycling program, for example:

-

Initial denaturation: 95°C for 10 minutes.

-

Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.

-

Melt curve analysis: To confirm the specificity of the amplified product.

-

C. Data Analysis:

-

Determine the cycle threshold (Ct) for GPR18 and the housekeeping gene for each sample.

-

Calculate the relative expression of GPR18 mRNA using the ΔΔCt method.

Western Blotting for GPR18 Protein Detection

This protocol details the detection of GPR18 protein in cell or tissue lysates.

-

Sample Preparation:

-

Prepare total protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Load 10-25 µg of total protein per lane onto a 10% acrylamide SDS-PAGE gel. Include a molecular weight marker.

-

Perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS with 0.05% Tween 20 (TBST)).

-

Incubate the membrane with a primary antibody against GPR18 (e.g., rabbit polyclonal, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

The theoretical molecular weight of GPR18 is ~38 kDa, but it may appear at a higher weight (~70 kDa) due to glycosylation. Analyze band intensity relative to a loading control like GAPDH or β-actin.

-

Immunohistochemistry (IHC) for GPR18 Protein Localization

This protocol is for visualizing the location of GPR18 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Tissue Preparation:

-

Deparaffinize 4-µm FFPE tissue sections by immersing them in xylene.

-

Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 0.01M sodium citrate, pH 6.0) and heating at 99-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Quench endogenous peroxidase activity using a suitable blocking reagent (e.g., 3% hydrogen peroxide).

-

Block non-specific binding sites with a protein block or normal serum for 20-30 minutes.

-

Incubate the sections with the primary GPR18 antibody (diluted appropriately, e.g., 1:200) for 45 minutes at room temperature or overnight at 4°C.

-

Rinse with a wash buffer (e.g., TBS-T).

-

-

Detection:

-

Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate.

-

Rinse with wash buffer after each step.

-

Apply a chromogen substrate (e.g., DAB or Vector Red) until the desired color intensity develops.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with hematoxylin.

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium and a coverslip.

-

-

Analysis:

-

Examine the slides under a microscope to assess the staining intensity and subcellular localization of GPR18. Protein expression is often observed as cytoplasmic staining in immune cells.

-

References

- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR18 in microglia: implications for the CNS and endocannabinoid system signalling - PMC [pmc.ncbi.nlm.nih.gov]

Psb-CB5: A Selective Antagonist of the Orphan Receptor GPR18 and its Implications for the Endocannabinoid System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Psb-CB5 is a synthetic, small-molecule antagonist that has emerged as a critical tool for elucidating the function of the orphan G protein-coupled receptor 18 (GPR18). While not a direct ligand for the classical cannabinoid receptors CB1 and CB2, GPR18 is activated by certain cannabinoid compounds and has been proposed as a novel component of the endocannabinoid system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its interaction with GPR18. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a quantitative summary of its pharmacological profile. Furthermore, this document illustrates the known signaling pathways of GPR18 and the experimental workflows used to characterize antagonists like this compound through detailed diagrams.

Introduction to this compound and GPR18

This compound, with the chemical name (2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1][2]thiazin-3-one, is the first selective antagonist developed for the G protein-coupled receptor 18 (GPR18)[3]. GPR18 was initially an orphan receptor, meaning its endogenous ligand and function were unknown. However, subsequent research has identified N-arachidonoyl glycine (NAGly), a metabolite of the endocannabinoid anandamide, as a potential endogenous agonist, thereby linking GPR18 to the endocannabinoid system[4]. The discovery of this compound has been instrumental in differentiating the pharmacological effects of GPR18 from other related receptors, such as GPR55, for which previously available antagonists showed cross-reactivity[3].

GPR18 is expressed in various tissues, including immune cells, the spleen, and the central nervous system. Its activation has been implicated in a range of physiological processes, including immune response, inflammation, and cellular migration. The development of selective antagonists like this compound is crucial for validating GPR18 as a therapeutic target and for understanding its role in health and disease.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇ClN₂O₂S | |

| Molecular Weight | 384.88 g/mol | |

| CAS Number | 1627710-30-8 | |

| Appearance | Solid | |

| Purity | ≥95% - ≥98% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Quantitative Pharmacological Data

This compound has been characterized as a potent and selective antagonist of GPR18. The following table summarizes its inhibitory activity and selectivity profile.

| Parameter | Receptor | Species | Value | Assay Type | Reference |

| IC₅₀ | GPR18 | Human | 0.279 µM (279 nM) | β-arrestin recruitment assay | |

| Selectivity | CB1 | Human | >36-fold vs GPR18 | Not specified | |

| Selectivity | CB2 | Human | 14-fold vs GPR18 | Not specified | |

| Selectivity | GPR55 | Human | >36-fold vs GPR18 | Not specified |

GPR18 Signaling Pathways

GPR18 is known to signal through multiple intracellular pathways, exhibiting biased agonism where different ligands can preferentially activate distinct signaling cascades. The primary signaling mechanisms involve G-protein-dependent and β-arrestin-mediated pathways.

G-protein-Dependent Signaling

GPR18 couples to inhibitory G proteins (Gαi/o) and Gq proteins (Gαq).

-

Gαi/o Coupling: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq Coupling: The Gαq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with Ca²⁺, activates protein kinase C (PKC).

-

MAPK/ERK Pathway: Downstream of both Gαi/o and Gαq activation, GPR18 signaling can converge on the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of ERK1/2. This pathway is crucial for regulating cellular processes like proliferation and differentiation.

β-Arrestin Recruitment

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), GPR18 can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, which terminates G-protein signaling. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a second wave of G-protein-independent signaling, which can also lead to ERK activation, albeit with different kinetics and subcellular localization compared to G-protein-mediated ERK activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GPR18.

In Vitro Assays

This assay is used to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced recruitment of β-arrestin to GPR18.

-

Principle: The assay utilizes an enzyme fragment complementation system. GPR18 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR18 and β-arrestin, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Line: CHO-K1 cells stably co-expressing the ProLink-tagged human GPR18 and the Enzyme Acceptor-tagged β-arrestin.

-

Materials:

-

PathHunter® CHO-K1 GPR18 β-arrestin cell line

-

Cell culture medium (e.g., F-12K with 10% FBS, penicillin, streptomycin, and hygromycin B)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

GPR18 agonist (e.g., Δ⁹-THC or a synthetic agonist)

-

This compound

-

PathHunter® Detection Reagents

-

White, solid-bottom 96- or 384-well microplates

-

-

Protocol:

-

Cell Plating: Seed the PathHunter® cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound and the GPR18 agonist in assay buffer.

-

Antagonist Incubation: Add the this compound dilutions to the appropriate wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the GPR18 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells containing this compound and to control wells. Incubate for a further period (e.g., 90 minutes) at 37°C.

-

Signal Detection: Add the PathHunter® Detection Reagents according to the manufacturer's instructions and incubate at room temperature for 60 minutes.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

References

- 1. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Psb-CB5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-CB5 is a selective antagonist of the G protein-coupled receptor GPR18, a promising therapeutic target in immunology and oncology.[1][2] With an IC50 of 279 nM, it exhibits significant selectivity over other cannabinoid receptors such as CB1 and GPR55 (over 36-fold) and CB2 (14-fold).[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound, particularly in the context of cancer research. The methodologies outlined below are based on published studies involving this compound in various rodent models and established protocols for cancer xenograft studies.

Mechanism of Action

This compound functions by antagonizing the GPR18 receptor. GPR18 is activated by N-arachidonoyl glycine (NAGly) and has been implicated in various physiological processes, including immune responses and cell migration. In the context of cancer, GPR18 is considered a potential drug target. The signaling cascade following GPR18 activation is thought to involve pathways such as the eNOS-NO-cGMP pathway. By blocking this receptor, this compound can modulate these downstream effects.

GPR18 Signaling Pathway Antagonized by this compound

Caption: Antagonistic action of this compound on the GPR18 signaling pathway.

Data Presentation

In Vivo Dosage and Effects of this compound in Rodent Models

| Parameter | Species | Dosage Range (mg/kg) | Route | Observed Effects | Reference |

| Locomotor Activity | Mouse | 3, 30 | i.p. | Significant reduction in activity. | |

| Locomotor Activity | Mouse | 1, 10 | i.p. | No significant change. | |

| Food Intake | Mouse | 3, 10 | i.p. | Attenuated food consumption. | |

| Anxiety (Four-Plate Test) | Mouse | 10 | i.p. | Increased punished crossings (anxiolytic-like effect). | |

| Body Temperature | Mouse | 3 | i.p. | Did not alter THC-induced hypothermia. | |

| Colitis Model | Mouse | 1 | i.c. | Investigated for effects on inflammation. |

Experimental Protocols

General Workflow for In Vivo Cancer Model Study

Caption: General workflow for a subcutaneous tumor xenograft model.

Protocol 1: Subcutaneous Xenograft Cancer Model

This protocol describes the use of this compound in an immunodeficient mouse model with subcutaneously implanted human cancer cells.

1. Materials and Reagents:

-

This compound (≥98% purity)

-

Vehicle solution (e.g., DMSO, saline, Tween 80)

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel (optional, for enhancing tumor take rate)

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Sterile syringes and needles

-

Calipers for tumor measurement

2. Animal Handling and Acclimatization:

-

House animals in a specific pathogen-free (SPF) facility.

-

Allow for a 1-2 week acclimatization period before the start of the experiment.

-

Provide ad libitum access to food and water.

-

All procedures must be approved by the institution's Animal Care and Use Committee.

3. Tumor Cell Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 2-5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2-5 x 10^6 cells) into the flank of each mouse.

4. Treatment Protocol:

-

Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=6-10 per group).

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 3 mg/kg)

-

Group 3: this compound (e.g., 10 mg/kg)

-

-